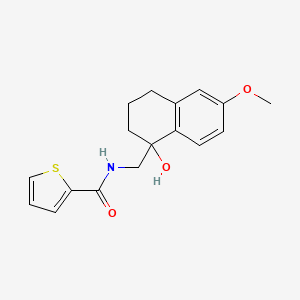

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide

Description

The compound N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide features a tetrahydronaphthalene core substituted with a hydroxy and methoxy group at positions 1 and 6, respectively. A methylene bridge connects this scaffold to a thiophene-2-carboxamide moiety. This structure combines lipophilic (tetrahydronaphthalene) and polar (carboxamide) elements, making it a candidate for drug discovery, particularly in targeting enzymes like InhA in Mycobacterium tuberculosis (TB), as seen in related thiourea derivatives .

Properties

IUPAC Name |

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-21-13-6-7-14-12(10-13)4-2-8-17(14,20)11-18-16(19)15-5-3-9-22-15/h3,5-7,9-10,20H,2,4,8,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWLUVWPAUWJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Tetrahydronaphthalene Core: The starting material, 1,2,3,4-tetrahydronaphthalene, can be synthesized through catalytic hydrogenation of naphthalene.

Hydroxylation and Methoxylation: The tetrahydronaphthalene core is then hydroxylated and methoxylated to introduce the hydroxy and methoxy groups at the desired positions. This can be achieved using reagents such as hydrogen peroxide for hydroxylation and dimethyl sulfate for methoxylation.

Attachment of the Thiophene Carboxamide Group: The final step involves the formation of the carboxamide linkage. This can be done by reacting the hydroxylated and methoxylated tetrahydronaphthalene with thiophene-2-carboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the study of enzyme inhibition or receptor binding.

Medicine

Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. Its ability to undergo various chemical transformations allows for the creation of analogs with improved efficacy and reduced side effects.

Industry

In materials science, the compound could be used in the development of new polymers or as a component in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions, while the thiophene carboxamide group might engage in π-π stacking or other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Thiophene Carboxamide Derivatives

- N-(2-Nitrophenyl)thiophene-2-carboxamide ():

- Structure : Replaces the tetrahydronaphthalene group with a nitro-substituted benzene ring.

- Key Findings :

- Exhibits antibacterial/antifungal activity due to the nitro group’s electron-withdrawing effects.

Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence molecular packing and weak C–H⋯O/S interactions, affecting bioavailability .

- Comparison : The nitro group enhances reactivity but may reduce selectivity compared to the methoxy/hydroxy substituents in the target compound.

-

- Structure : 2-Chloro-N-(methyl(1-phenylethyl)carbamothioyl)benzamide.

- Key Findings :

- Highest anti-TB activity among thiourea derivatives (MIC < 1 µg/mL against H37Rv and drug-resistant strains).

- Chloro and benzamide groups enhance binding to InhA’s hydrophobic pocket .

- Comparison : While the target compound lacks a thiourea group, its carboxamide and tetrahydronaphthalene moieties may offer similar hydrophobic interactions.

Heterocyclic Modifications

- (2E)-3-(Furan-3-yl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide ():

- Structure : Replaces thiophene with a furan ring and introduces an α,β-unsaturated enamide.

- Key Findings :

- The furan’s lower electron density compared to thiophene may reduce π-stacking interactions with aromatic residues in enzyme targets.

- Molecular weight (327.37 g/mol) is lower than the target compound (estimated ~349 g/mol) due to differences in substituents .

- Comparison : Thiophene’s sulfur atom likely improves metabolic stability and target affinity over furan.

Crystalline Form Analogs

- 5-Chloro-N-[(5S)-2-oxo-3-[4-(5,6-dihydro-4H-1,2,4-triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl)methyl]thiophene-2-carboxamide methanesulfonate (): Structure: Incorporates a triazine-oxazolidinone scaffold and methanesulfonate salt. Key Findings:

- Crystallization optimizes stability and solubility for pharmaceutical use.

- The oxazolidinone group enhances penetration into bacterial cell walls . Comparison: The target compound’s tetrahydronaphthalene core may offer better blood-brain barrier penetration but lower aqueous solubility.

Biological Activity

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound features a tetrahydronaphthalene core with hydroxyl and methoxy groups that enhance its solubility and reactivity. The thiophene ring and carboxamide functional group contribute to its unique biological properties. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are critical for its biological activity.

Research indicates that compounds with similar structural motifs often exhibit a range of pharmacological effects. Specifically, this compound may act as an inhibitor of fatty acid amide hydrolases (FAAH) . FAAH is involved in the breakdown of endocannabinoids, suggesting that this compound might elevate endocannabinoid levels, leading to various physiological effects such as analgesia and anti-inflammatory responses.

Anticancer Properties

Several studies have indicated that compounds structurally related to this compound show anticancer activity . For instance:

| Compound | IC50 Value (µg/mL) | Mechanism |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Induces apoptosis |

| Compound B | 1.98 ± 1.22 | Inhibits cell proliferation |

These findings suggest that the compound may possess similar anticancer properties due to its structural features .

Anti-inflammatory Effects

The presence of the thiophene ring suggests potential anti-inflammatory activity. Thiophene derivatives have been reported to exhibit such effects by modulating inflammatory pathways.

Case Studies

A notable study explored the structure-activity relationship (SAR) of related compounds. It was found that modifications in the naphthalene core and substitutions on the thiophene ring significantly influenced biological activity. These insights are crucial for optimizing the design of new therapeutic agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.